rac-ethyl(1R,2R,3R)-2-{N-[(tert-butoxy)carbonyl]formamido}-3-formylcyclopropane-1-carboxylate
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Overview
Description
rac-ethyl(1R,2R,3R)-2-{N-[(tert-butoxy)carbonyl]formamido}-3-formylcyclopropane-1-carboxylate is a complex organic compound that features a cyclopropane ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
rac-ethyl(1R,2R,3R)-2-{N-[(tert-butoxy)carbonyl]formamido}-3-formylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic conditions, such as hydrochloric acid, can facilitate the removal of the tert-butoxycarbonyl group.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amine derivatives.
Scientific Research Applications
rac-ethyl(1R,2R,3R)-2-{N-[(tert-butoxy)carbonyl]formamido}-3-formylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-ethyl(1R,2R,3R)-2-{N-[(tert-butoxy)carbonyl]formamido}-3-formylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active site residues, while the cyclopropane ring provides structural rigidity, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid .
- rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine .
Uniqueness
rac-ethyl(1R,2R,3R)-2-{N-[(tert-butoxy)carbonyl]formamido}-3-formylcyclopropane-1-carboxylate is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
ethyl (1R,2R,3R)-2-formyl-3-[formyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6/c1-5-19-11(17)9-8(6-15)10(9)14(7-16)12(18)20-13(2,3)4/h6-10H,5H2,1-4H3/t8-,9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLDBRNEQKKZSU-OPRDCNLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1N(C=O)C(=O)OC(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]([C@H]1N(C=O)C(=O)OC(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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